isobutyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Isobutyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a chromenone (coumarin) moiety, a thiazole ring, and a carboxylate ester group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The chromenone and thiazole intermediates are then coupled through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification to introduce the isobutyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorine atom on the chromenone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
Isobutyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive moieties.
Mechanism of Action
The mechanism of action of isobutyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to induce cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Isobutyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Lacks the chlorine atom on the chromenone ring.
Isobutyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate: Lacks the methyl group on the thiazole ring.
Uniqueness
The presence of both the chlorine atom on the chromenone ring and the methyl group on the thiazole ring makes isobutyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H17ClN2O5S |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-methylpropyl 2-[(6-chloro-4-oxochromene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H17ClN2O5S/c1-9(2)8-26-18(25)16-10(3)21-19(28-16)22-17(24)15-7-13(23)12-6-11(20)4-5-14(12)27-15/h4-7,9H,8H2,1-3H3,(H,21,22,24) |
InChI Key |
IDFBKKBSFZORNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)C(=O)OCC(C)C |
Origin of Product |
United States |
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